4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid

TGF-β signaling ALK5 inhibitor kinase assay

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid (CAS 301836-35-1; ChEMBL CHEMBL6250) is the carboxylic acid member of the triarylimidazole chemical series that targets the transforming growth factor-β (TGF-β) type I receptor kinase ALK5 (TGFBR1). This compound is the direct structural analog of the widely studied benzamide derivative SB-431542 (CAS 301836-41-9), differing solely by a carboxylic acid functional group in place of the primary amide at the 2-phenyl position.

Molecular Formula C22H15N3O4
Molecular Weight 385.4 g/mol
CAS No. 301836-35-1
Cat. No. B1311171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid
CAS301836-35-1
Molecular FormulaC22H15N3O4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=N5
InChIInChI=1S/C22H15N3O4/c26-22(27)14-6-4-13(5-7-14)21-24-19(20(25-21)16-3-1-2-10-23-16)15-8-9-17-18(11-15)29-12-28-17/h1-11H,12H2,(H,24,25)(H,26,27)
InChIKeyLKZOWZZOQPWIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid (CAS 301836-35-1): A Triarylimidazole ALK5/TGFBR1 Inhibitor Carboxylic Acid Scaffold


4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid (CAS 301836-35-1; ChEMBL CHEMBL6250) is the carboxylic acid member of the triarylimidazole chemical series that targets the transforming growth factor-β (TGF-β) type I receptor kinase ALK5 (TGFBR1) [1]. This compound is the direct structural analog of the widely studied benzamide derivative SB-431542 (CAS 301836-41-9), differing solely by a carboxylic acid functional group in place of the primary amide at the 2-phenyl position [2]. As a member of the original GSK-discovered ALK5 inhibitor series optimized from triarylimidazole hit 8, this compound occupies the ATP-binding pocket of ALK5 and provides a versatile carboxylic acid handle for further chemical derivatization, salt formation, and conjugate chemistry that is absent in the corresponding amide [3].

Why the Benzoic Acid Analog of the Triarylimidazole ALK5 Series Cannot Be Substituted by SB-431542 or Other Amide Derivatives


Within the triarylimidazole ALK5 inhibitor chemotype, substitution of the terminal functional group from carboxylic acid to primary amide produces quantifiable differences in both target potency and chemical utility. The benzoic acid derivative (CAS 301836-35-1) displays an ALK5 IC50 of 170 nM, approximately 1.8-fold less potent than the corresponding benzamide SB-431542 (IC50 94 nM) in cell-free kinase assays [1]. This potency differential, while modest, reflects the contribution of the terminal hydrogen-bond donor/acceptor network within the ATP-binding pocket and precludes direct molar equivalency in dose-response experiments [2]. More critically, the carboxylic acid moiety is essential for applications that require aqueous salt formation, amide/ester conjugation to linkers or fluorophores, or use as a synthetic intermediate en route to custom amide libraries—chemical transformations that are infeasible with the primary amide of SB-431542 [3]. Researchers and procurement specialists must therefore select the specific analog matched to their experimental endpoint: the amide for maximal standalone ALK5 potency, or the carboxylic acid for derivatization-enabled workflows.

Quantitative Differentiation Evidence for 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid (CAS 301836-35-1) Versus Closest Analogs


ALK5/TGFBR1 Inhibitory Potency: Direct Comparison of the Benzoic Acid vs. the Benzamide SB-431542

The target benzoic acid compound inhibits ALK5/TGFBR1 with an IC50 of 170 nM, as measured in a cell-free kinase inhibition assay and curated in the ChEMBL database (CHEMBL6250) [1]. In contrast, the corresponding benzamide analog SB-431542 inhibits ALK5 with an IC50 of 94 nM under comparable cell-free kinase assay conditions using the GST-ALK5 kinase domain and GST-Smad3 substrate [2]. The benzoic acid is therefore approximately 1.8-fold less potent at the kinase level than the amide. This potency rank order is consistent with the SAR reported during the original GSK triarylimidazole optimization program, where the primary amide was identified as the optimal terminal group for ALK5 affinity [3].

TGF-β signaling ALK5 inhibitor kinase assay structure-activity relationship

Carboxylic Acid Derivatization Handle: Conjugation Capability vs. the Inert Primary Amide of SB-431542

The benzoic acid functional group of CAS 301836-35-1 provides a reactive carboxylic acid handle that is amenable to a broad range of conjugation chemistries—including amide bond formation with primary amines, esterification, hydrazide formation, and activation as an NHS ester or acid chloride—without requiring protecting group manipulation [1]. In contrast, the primary amide terminus of SB-431542 is chemically inert toward these transformations under standard conditions, limiting its utility to passive pharmacological blockade [2]. This difference is structurally absolute and functionally categorical: the benzoic acid can serve as a direct precursor for biotinylated probes, fluorophore conjugates, solid-support immobilization, PROTAC linker attachment, or salt screen libraries through simple one-step coupling reactions, whereas SB-431542 cannot be derivatized at this position without de novo synthesis [3]. No quantitative comparative data on conjugation yields are available, as this represents a categorical chemical capability difference rather than a graded parameter.

chemical biology probe design biotin conjugation PROTAC fluorescent labeling

Scaffold-Level Kinase Selectivity: BMP Pathway Sparing as a Class Feature of the Triarylimidazole Series

The triarylimidazole chemotype shared by this benzoic acid and SB-431542 has been rigorously profiled for kinase selectivity. In cell-based assays using NIH 3T3 cells transfected with constitutively active ALK receptors, SB-431542 at 10 µM inhibited Smad2 phosphorylation by >90% downstream of ALK4, ALK5, and ALK7, while having minimal effect on Smad1 phosphorylation downstream of BMP receptors ALK1, ALK2, ALK3, and ALK6 [1]. In cell-free kinase panels, the triarylimidazole scaffold showed IC50 values ≥10 µM against 24 other kinases including ALK2 and ALK6 at 10 µM ATP, representing >100-fold selectivity for ALK5 over p38 MAPK and related off-targets [2]. Importantly, this BMP-sparing selectivity profile is conferred by the conserved triarylimidazole core (benzodioxole-pyridine-imidazole) and is expected to be retained in the benzoic acid analog, as the terminal functional group substitution (acid vs. amide) primarily affects potency magnitude rather than kinase selectivity breadth [3].

kinase selectivity BMP signaling Smad pathway off-target profiling

Aqueous Salt Formation Potential: Physicochemical Differentiation from the Poorly Water-Soluble Amide SB-431542

The benzoic acid scaffold of CAS 301836-35-1 (pKa ~4-5 for aromatic carboxylic acids) permits stoichiometric salt formation with pharmaceutically acceptable counterions (e.g., sodium, potassium, meglumine, tromethamine) to generate water-soluble carboxylate salts [1]. This is a categorical physicochemical capability absent in the primary amide SB-431542, which has been documented to exhibit poor water solubility (<1 mg/mL at 25°C) and requires organic co-solvents (DMSO up to 30 mg/mL; ethanol up to 3 mg/mL) for dissolution . The low aqueous solubility of SB-431542 has been explicitly identified as a limitation in in vivo applications, necessitating liposomal formulation strategies to improve bioavailability [2]. While no published solubility data exist for the specific carboxylate salts of CAS 301836-35-1, the general principle of carboxylic acid salt formation for aqueous solubility enhancement is well-established in pharmaceutical sciences.

aqueous solubility formulation salt screening in vivo dosing

Optimal Application Scenarios for 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid (CAS 301836-35-1)


SAR Probe Synthesis: Carboxylic Acid as a Key Intermediate for Amide Library Generation

In medicinal chemistry programs exploring the triarylimidazole ALK5 inhibitor chemotype, CAS 301836-35-1 serves as a strategic late-stage intermediate for the parallel synthesis of diverse amide derivatives via HATU/EDC-mediated coupling with primary or secondary amines. This enables rapid SAR exploration at the terminal position while preserving the conserved benzodioxole-pyridine-imidazole pharmacophore that confers ALK5 affinity and BMP pathway selectivity [1]. The benchmark benzamide SB-431542, having already exhausted the amide terminus, cannot be used for further amide diversification. Procurement of the carboxylic acid scaffold thus enables the generation of proprietary amide libraries for potency optimization, selectivity tuning, or intellectual property generation without requiring de novo construction of the triarylimidazole core [2].

Chemical Probe and Bioconjugate Development: Conjugation via the Carboxylic Acid Handle

For chemical biology applications requiring ALK5-targeted probes—including biotinylated pull-down reagents for target engagement studies, fluorophore-labeled imaging probes for TGF-β receptor trafficking, or PROTAC degrader molecules that recruit E3 ligases to ALK5—the carboxylic acid group of CAS 301836-35-1 provides the essential reactive handle for linker attachment [1]. The conjugation is typically achieved through amide bond formation with amino-functionalized linkers using standard peptide coupling conditions. This application is structurally precluded with SB-431542 (the amide), which lacks a reactive functional group at this position [2]. The resulting conjugates retain the ALK5-binding triarylimidazole core while gaining the desired bioconjugate functionality, making this compound an enabling chemical biology tool scaffold [3].

Aqueous Formulation Development: Salt Screening for In Vivo Pharmacology

The carboxylic acid scaffold permits systematic salt screening with pharmaceutically acceptable counterions (sodium, potassium, meglumine, L-arginine, tromethamine) to identify water-soluble salt forms suitable for in vivo dosing via intraperitoneal, intravenous, or oral routes [1]. This addresses a known limitation of SB-431542, which exhibits poor aqueous solubility (<1 mg/mL) and requires DMSO-based or liposomal formulations for in vivo administration [2]. While the ALK5 potency of the benzoic acid is approximately 1.8-fold lower than SB-431542 (IC50 170 nM vs. 94 nM), the ability to formulate at higher aqueous concentrations without organic co-solvents may offset this potency difference in certain in vivo experimental designs, particularly where DMSO toxicity or vehicle effects are confounding factors [3].

Negative Control or Comparator in ALK5 Inhibitor Benchmarking Studies

The ~1.8-fold reduced ALK5 potency of the benzoic acid (IC50 170 nM) relative to SB-431542 (IC50 94 nM) establishes this compound as a well-characterized, structurally matched moderate-potency comparator for use in ALK5 inhibitor benchmarking and assay validation [1]. In head-to-head dose-response experiments, researchers can exploit this potency offset to establish a potency rank order within the triarylimidazole series, validate assay sensitivity, or demonstrate structure-activity relationships where the terminal functional group is the sole variable [2]. This application is particularly valuable in quantitative pharmacological studies requiring matched compound pairs that differ only in a single functional group parameter [3].

Quote Request

Request a Quote for 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.